![molecular formula C14H15NO3S B1425662 4-[2-(Ethanesulfonyl)phenoxy]aniline CAS No. 1182946-12-8](/img/structure/B1425662.png)
4-[2-(Ethanesulfonyl)phenoxy]aniline
Overview
Description
“4-[2-(Ethanesulfonyl)phenoxy]aniline” is a chemical compound with the CAS Number: 1182946-12-8 . It has a molecular weight of 277.34 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H15NO3S. The InChI code for this compound is 1S/C14H15NO3S/c1-2-19(16,17)14-6-4-3-5-13(14)18-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 .Scientific Research Applications
Synthesis and Characterization
- 4-[2-(Ethanesulfonyl)phenoxy]aniline is used in the synthesis and characterization of various compounds. For example, it is involved in the preparation of metabolites like acyl glucuronide and hydroxy metabolites of diclofenac, used in mechanistic toxicological studies (Kenny et al., 2004).
Catalytic Applications
- This compound plays a role in catalytic processes. For instance, Fe3O4 magnetic nanoparticles, used for removing phenol and aniline from aqueous solutions, demonstrate its application in environmental remediation (Zhang et al., 2009).
Chemical Reactions
- It is used in chemical reactions like the palladium-catalyzed amination of aryl halides, showing its utility in organic synthesis (Anjanappa et al., 2008).
Environmental and Health Implications
- The compound is also significant in studies related to environmental and health implications. For example, its metabolite, N-acetyl-4-aminophenol, is a biomarker for aniline in human urine, indicating exposure to aniline or aniline-releasing substances (Modick et al., 2014).
Polymer Chemistry
- In the field of polymer chemistry, this compound is involved in the synthesis of polymers like polyetherimides, demonstrating its application in material science (Tawade et al., 2015).
Ultrasonic Degradation Studies
- It is used in studies investigating the ultrasonic degradation of aromatic compounds in aqueous solutions, which is important for understanding environmental degradation processes (Jiang et al., 2002).
Electrochemical Studies
- The compound finds application in electrochemical studies, such as the degradation of aniline solution in alkaline medium, contributing to the understanding of electrochemical reactions (Li et al., 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-ethylsulfonylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-19(16,17)14-6-4-3-5-13(14)18-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLGIFBQBIGGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



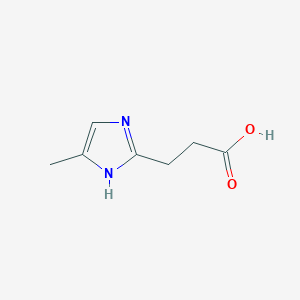
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
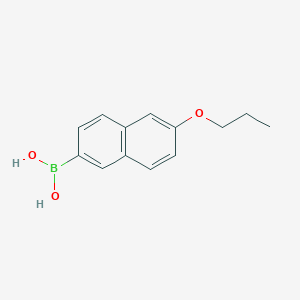

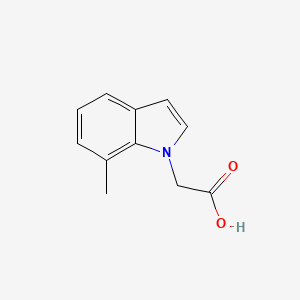
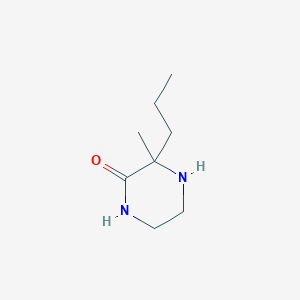
![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)
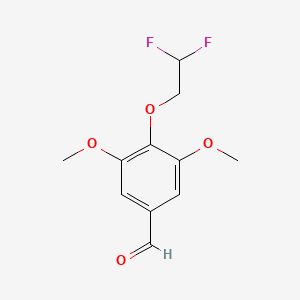
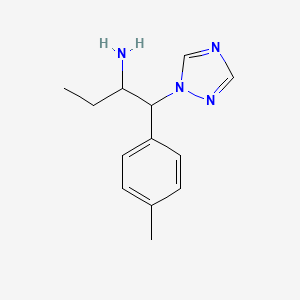
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)

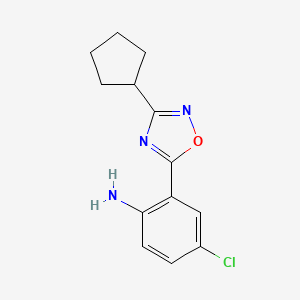
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)